An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of chemical workflows and properties.
Core Chemical Identity and Physical Properties
1-(4-Amino-3-nitrophenyl)ethanone, also known by synonyms such as 4-Amino-3-nitroacetophenone and 4-Acetyl-2-nitroaniline, is a substituted aromatic ketone.[1] Its core structure consists of an acetophenone scaffold with an amino group and a nitro group attached to the phenyl ring.
Compound Identification
Clear identification of this chemical is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 1-(4-amino-3-nitrophenyl)ethanone |
| CAS Number | 1432-42-4 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| InChI Key | VEIXVSPCPGWULB-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and solubility of a compound are fundamental to its handling, formulation, and reaction setup. While specific quantitative solubility data for 1-(4-Amino-3-nitrophenyl)ethanone in a range of solvents is not extensively documented in public literature, the properties of the closely related compound 1-(4-aminophenyl)ethanone suggest it has low solubility in water but is generally soluble in organic solvents like ethanol and acetone.[2]
| Property | Value |
| Melting Point | 148-149 °C |
| Boiling Point | 336.9 °C at 760 mmHg |
| Vapor Pressure | 0 mmHg at 25°C |
| Appearance | Not specified, but related compounds are typically crystalline solids. |
Spectroscopic and Safety Data
Spectroscopic data is essential for the structural confirmation of the molecule. While a comprehensive public database of spectra for this specific compound is not available, typical spectral characteristics can be inferred from its structure. Safety information is critical for proper handling and risk assessment.
Spectroscopic Characterization (Predicted)
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¹H NMR: Signals corresponding to the acetyl methyl protons (singlet), aromatic protons (in the aromatic region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and amino protons (a broad singlet).
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¹³C NMR: Resonances for the carbonyl carbon, methyl carbon, and six distinct aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ketone), N-O stretching (nitro group), and aromatic C-H and C=C stretching.
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Safety and Hazard Information
1-(4-Amino-3-nitrophenyl)ethanone is classified with the signal word "Warning" and is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are advised.
Chemical Synthesis and Reactivity
Understanding the synthesis and reactivity of 1-(4-Amino-3-nitrophenyl)ethanone is key to its application as a synthetic intermediate.
Synthetic Pathway
A common and logical route to synthesize 1-(4-Amino-3-nitrophenyl)ethanone is through the electrophilic nitration of 1-(4-aminophenyl)ethanone (4-aminoacetophenone). The amino group is a strong activating group and is ortho-, para-directing. To control the reaction and prevent over-oxidation or unwanted side products, the amino group is typically first protected, for example, by acetylation. The acetylated compound is then nitrated, and finally, the protecting group is removed.
The following diagram illustrates the logical workflow for this synthesis.
Caption: Synthetic workflow for 1-(4-Amino-3-nitrophenyl)ethanone.
Experimental Protocol: Synthesis via Nitration of 4-Aminoacetophenone
Materials:
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1-(4-Aminophenyl)ethanone (4-aminoacetophenone)
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Acetic anhydride
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Glacial acetic acid
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Ethanol
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Deionized water
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Ice
Procedure:
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Protection of the Amino Group:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 1-(4-aminophenyl)ethanone in glacial acetic acid.
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Add 1.1 mole equivalents of acetic anhydride to the solution.
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Heat the mixture to reflux for 1-2 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
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Collect the precipitated solid (N-(4-acetylphenyl)acetamide) by vacuum filtration, wash with cold water, and dry.
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Nitration:
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Carefully add the dried N-(4-acetylphenyl)acetamide in portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at a low temperature for a few hours, monitoring the reaction by TLC.
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Once the reaction is complete, pour the mixture onto crushed ice.
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Collect the resulting precipitate (N-(4-acetyl-2-nitrophenyl)acetamide) by vacuum filtration and wash thoroughly with water until the washings are neutral.
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Deprotection (Hydrolysis):
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Suspend the crude nitrated product in a mixture of ethanol and a mineral acid (e.g., HCl).
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Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the product.
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Collect the crude 1-(4-Amino-3-nitrophenyl)ethanone by vacuum filtration.
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Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
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Chemical Reactivity
The chemical reactivity of 1-(4-Amino-3-nitrophenyl)ethanone is governed by its four key functional components: the aromatic primary amine, the nitro group, the acetyl group (ketone), and the substituted benzene ring. These groups allow for a variety of chemical transformations, making it a versatile intermediate.
Caption: Reactivity map of 1-(4-Amino-3-nitrophenyl)ethanone.
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Amino Group: The primary aromatic amine can undergo diazotization followed by Sandmeyer reactions to introduce a variety of functional groups. It can also be acylated or alkylated.
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Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which would yield a diamino-substituted acetophenone. This transformation is fundamental in the synthesis of many heterocyclic compounds.
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Ketone Group: The acetyl group's carbonyl can be reduced to a secondary alcohol. The alpha-protons are acidic and can participate in condensation reactions.
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Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution, although the deactivating effect of the nitro and acetyl groups makes such reactions less favorable.
Applications in Drug Development and Organic Synthesis
1-(4-Amino-3-nitrophenyl)ethanone serves as a key building block in the synthesis of more complex molecules. A notable application is its use as a reagent in the synthesis of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The structural motifs present in this molecule are common in medicinal chemistry, suggesting its potential as an intermediate for a range of biologically active compounds. A related compound, 1-(4-(Methylamino)-3-nitrophenyl)ethanone, is utilized in pharmaceutical development, highlighting the value of this structural class of molecules.[1]
Due to the presence of multiple reactive sites, this compound is a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of kinase inhibitors and other targeted therapies where substituted anilines are a common feature. No direct involvement in specific biological signaling pathways has been documented for this molecule itself; its role is primarily as a synthetic intermediate.
